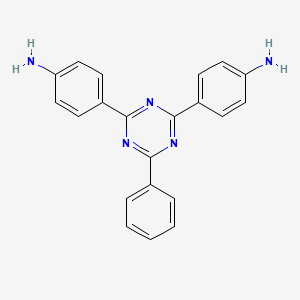
2,4-Di(4-aminophenyl)-6-phenyl-s-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di(4-aminophenyl)-6-phenyl-s-triazine is a triazine derivative known for its unique chemical structure and properties This compound features a triazine ring substituted with two 4-aminophenyl groups and one phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di(4-aminophenyl)-6-phenyl-s-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-aminobenzonitrile with phenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, under reflux conditions, to facilitate the formation of the triazine ring.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The choice of catalysts and solvents can be adjusted to improve efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Di(4-aminophenyl)-6-phenyl-s-triazine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl and aminophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Partially or fully reduced triazine derivatives.
Substitution: Substituted triazine compounds with different functional groups replacing the original phenyl or aminophenyl groups.
Applications De Recherche Scientifique
2,4-Di(4-aminophenyl)-6-phenyl-s-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance materials, such as polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2,4-Di(4-aminophenyl)-6-phenyl-s-triazine exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
2,4,6-Tri(4-aminophenyl)-s-triazine: Similar structure but with an additional aminophenyl group.
2,4-Di(4-nitrophenyl)-6-phenyl-s-triazine: Similar structure with nitro groups instead of amino groups.
2,4-Di(4-methoxyphenyl)-6-phenyl-s-triazine: Similar structure with methoxy groups instead of amino groups.
Uniqueness: 2,4-Di(4-aminophenyl)-6-phenyl-s-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of amino and phenyl groups makes it particularly versatile for various chemical reactions and applications.
Propriétés
Numéro CAS |
31207-01-9 |
|---|---|
Formule moléculaire |
C21H17N5 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
4-[4-(4-aminophenyl)-6-phenyl-1,3,5-triazin-2-yl]aniline |
InChI |
InChI=1S/C21H17N5/c22-17-10-6-15(7-11-17)20-24-19(14-4-2-1-3-5-14)25-21(26-20)16-8-12-18(23)13-9-16/h1-13H,22-23H2 |
Clé InChI |
HCGJVSGMPAFRAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



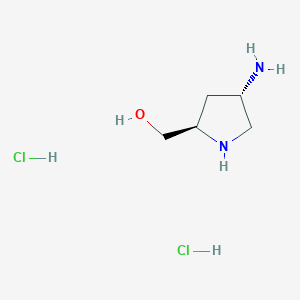
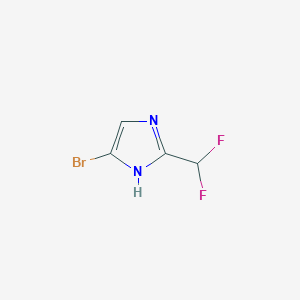

![8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B13132502.png)

![Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13132507.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine](/img/structure/B13132514.png)
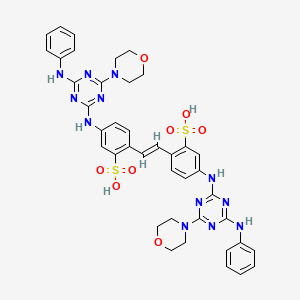
![1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone](/img/structure/B13132531.png)
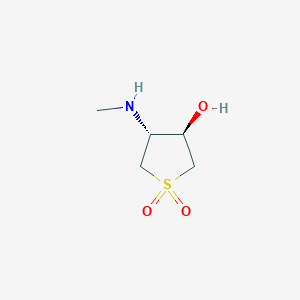
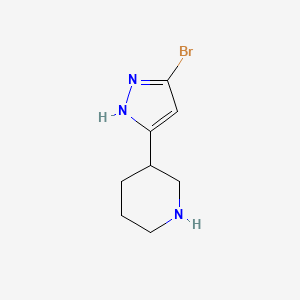
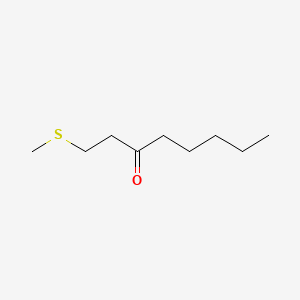
![[2-(Aminocarbonyl)-4-pyridinyl]boronic acid](/img/structure/B13132547.png)
